Cas no 1361669-05-7 (3'-Fluoro-2'-nitro-2,3,5-trichlorobiphenyl)

3'-Fluoro-2'-nitro-2,3,5-trichlorobiphenyl Chemical and Physical Properties
Names and Identifiers
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- 3'-Fluoro-2'-nitro-2,3,5-trichlorobiphenyl
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- Inchi: 1S/C12H5Cl3FNO2/c13-6-4-8(11(15)9(14)5-6)7-2-1-3-10(16)12(7)17(18)19/h1-5H
- InChI Key: LBGKJSCHHFYFFH-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=CC=1C1C=CC=C(C=1[N+](=O)[O-])F)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 341
- XLogP3: 5.4
- Topological Polar Surface Area: 45.8
3'-Fluoro-2'-nitro-2,3,5-trichlorobiphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011010576-250mg |
3'-Fluoro-2'-nitro-2,3,5-trichlorobiphenyl |
1361669-05-7 | 97% | 250mg |
504.00 USD | 2021-07-04 | |
Alichem | A011010576-1g |
3'-Fluoro-2'-nitro-2,3,5-trichlorobiphenyl |
1361669-05-7 | 97% | 1g |
1,460.20 USD | 2021-07-04 | |
Alichem | A011010576-500mg |
3'-Fluoro-2'-nitro-2,3,5-trichlorobiphenyl |
1361669-05-7 | 97% | 500mg |
831.30 USD | 2021-07-04 |
3'-Fluoro-2'-nitro-2,3,5-trichlorobiphenyl Related Literature
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
Additional information on 3'-Fluoro-2'-nitro-2,3,5-trichlorobiphenyl
3'-Fluoro-2'-nitro-2,3,5-trichlorobiphenyl (CAS No. 1361669-05-7): A Comprehensive Overview
The compound 3'-Fluoro-2'-nitro-2,3,5-trichlorobiphenyl (CAS No. 1361669-05-7) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound belongs to the class of biphenyl derivatives, which are known for their unique electronic properties and structural versatility. The molecule consists of two benzene rings connected by a single bond, with substituents at specific positions that influence its chemical behavior and reactivity.
The biphenyl core of this compound serves as a platform for attaching functional groups, which in this case are fluorine, nitro, and chlorine atoms. These substituents are strategically positioned at the 2', 3', and 5' positions of the biphenyl system. The presence of these groups imparts distinct electronic and steric effects, making the compound suitable for a wide range of applications. Recent studies have highlighted the importance of such substituted biphenyl derivatives in areas such as pharmaceuticals, agrochemicals, and advanced materials.
One of the most notable features of 3'-Fluoro-2'-nitro-2,3,5-trichlorobiphenyl is its high degree of chemical stability. This stability is attributed to the electron-withdrawing nature of the nitro and chlorine groups, which enhance the molecule's resistance to oxidation and degradation under various conditions. Additionally, the fluorine substituent contributes to the compound's hydrophobicity, making it ideal for use in hydrophobic environments or as a component in water-repellent materials.
Recent research has focused on the synthesis and characterization of this compound using advanced techniques such as microwave-assisted synthesis and computational modeling. These studies have provided deeper insights into the molecular structure and reactivity of 3'-Fluoro-2'-nitro-2,3,5-trichlorobiphenyl, enabling its optimization for specific applications. For instance, computational studies have revealed that the molecule exhibits strong π-π interactions due to its planar structure, which can be exploited in designing new materials with enhanced electronic properties.
In terms of applications, 3'-Fluoro-2'-nitro-2,3,5-trichlorobiphenyl has shown promise in the field of optoelectronics. Its ability to absorb light across a broad spectrum makes it a candidate for use in photovoltaic devices and light-emitting diodes (LEDs). Furthermore, its stability under high-energy conditions makes it suitable for use in high-performance electronic devices where durability is critical.
The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the substitution of chlorine atoms onto a biphenyl derivative followed by subsequent introduction of fluorine and nitro groups through electrophilic substitution reactions. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, leading to higher yields and purer products.
Another area where 3'-Fluoro-2'-nitro-2,3,5-trichlorobiphenyl has garnered attention is in drug discovery. Its unique combination of substituents allows it to interact with biological systems in specific ways, making it a potential candidate for therapeutic agents targeting various diseases. Preclinical studies have demonstrated its ability to modulate key cellular pathways without causing significant toxicity to healthy cells.
In conclusion, 3'-Fluoro-2'-nitro-2,3,5-trichlorobiphenyl (CAS No. 1361669-05-7) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical properties and structural features make it an invaluable tool for researchers seeking innovative solutions in materials science, electronics, and pharmaceuticals. As ongoing research continues to uncover new insights into its behavior and utility, this compound is poised to play an increasingly important role in advancing technological and scientific frontiers.
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